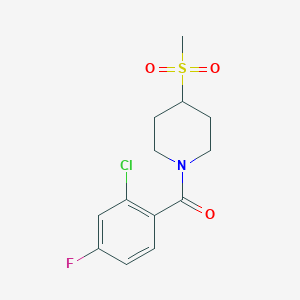
(2-氯-4-氟苯基)(4-(甲磺酰基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, a key intermediate in the preparation of zolazepam, was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .作用机制
The mechanism of action of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone increases the levels of acetylcholine in the brain, which enhances cognitive function and memory.
Biochemical and Physiological Effects
(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has been shown to exhibit antioxidant and anti-inflammatory effects, which are attributed to its ability to reduce the production of reactive oxygen species and pro-inflammatory cytokines. (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has also been shown to improve mitochondrial function, which is crucial for maintaining cellular energy production and preventing cell death.
实验室实验的优点和局限性
(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for acetylcholinesterase inhibition. However, (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone also has limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone. One potential area of research is the optimization of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone's pharmacokinetic properties, such as its solubility and bioavailability, to enhance its therapeutic potential. Another area of research is the investigation of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone's effects on other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the development of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone analogs with improved potency and selectivity for acetylcholinesterase inhibition could lead to the discovery of new therapeutic agents for neurological disorders.
In conclusion, (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a promising compound that has shown potential therapeutic applications for neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize its pharmacokinetic properties and investigate its effects on other neurological disorders.
合成方法
The synthesis of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves the reaction of 2-chloro-4-fluoroacetophenone with methylsulfonyl piperidine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an enamine intermediate, which undergoes nucleophilic addition to the ketone, resulting in the formation of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone.
科学研究应用
抗病毒活性
吲哚衍生物,包括我们感兴趣的化合物,已被证明具有抗病毒作用。例如:
抗 HIV 潜力
研究人员已经探索了吲哚衍生物作为潜在的抗 HIV 药物。 例如,(6R)-6-[N-(2-氯-4-氟苯基)磺酰胺基]环己-1-烯-1-羧酸乙酯 (TAK-242) 已经在体外研究了其作为细胞因子产生抑制剂的作用 .
氟邻苯二酚的酶促生产
2-氯-4-氟苯酚,我们化合物的先驱,已被用于氟邻苯二酚的酶促生产 .
生物学和临床应用
吲哚衍生物因其多样的生物活性,在新型治疗方法方面具有巨大潜力。研究人员正在继续探索它们在以下方面的应用:
- 抗胆碱酯酶活性 .
药效团开发
吲哚支架存在于许多合成药物分子中,为药物设计提供了宝贵的见解。 它能够以高亲和力与多种受体结合,使其成为开发新型衍生物必不可少的杂环化合物 .
天然化合物和色氨酸代谢
吲哚是各种天然化合物的母核,包括色氨酸和吲哚-3-乙酸(一种植物激素)。 了解其在代谢和信号通路中的作用对于进一步研究至关重要 .
属性
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO3S/c1-20(18,19)10-4-6-16(7-5-10)13(17)11-3-2-9(15)8-12(11)14/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISLMAISGUDMBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide](/img/structure/B2396449.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2396450.png)
![4-Bromo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2396451.png)
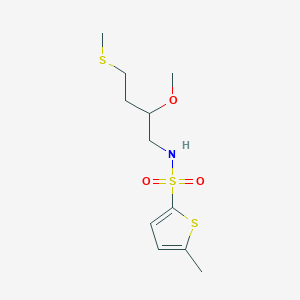
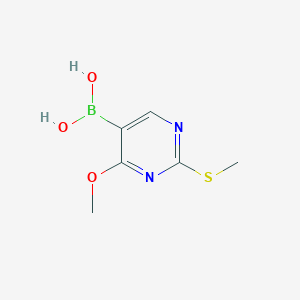
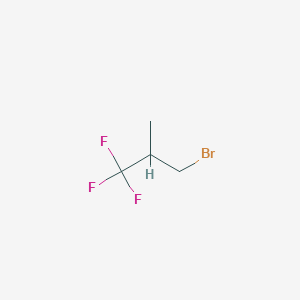

![2-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B2396458.png)
![2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2396459.png)
![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2396463.png)
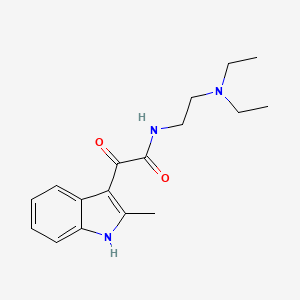
![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2396466.png)
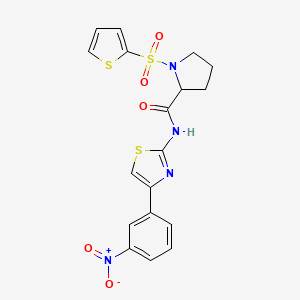
![4,4-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide](/img/structure/B2396472.png)